molecular formula C17H19FN4O3 B6529937 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide CAS No. 1019096-51-5

1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide

Cat. No. B6529937
CAS RN: 1019096-51-5
M. Wt: 346.36 g/mol
InChI Key: ZQYMUKAIEXVOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of piperidine derivatives involves reactions such as amino-dechlorination and amino-dealkoxylation . Another approach involves the catalytic protodeboronation of pinacol boronic esters .

Mechanism of Action

Target of Action

The primary target of this compound is the T-type Ca²⁺ channels . These channels are essential for life and are the most common signal transduction element in cells . They play an important role in initial depolarization of the sinus and atrioventricular (AV) nodes and are therefore regarded as important therapeutic targets for treating various cardiovascular diseases such as hypertension, angina, heart failure, and arrhythmia .

Mode of Action

This compound exerts its action by inhibiting the T-type Ca²⁺ channels . The structure–activity relationship studies have revealed that the isopropyl substituent at the benzylic position plays an important role in exerting potent inhibitory activity . The absolute configuration of the benzylic position was found to be opposite that of mibefradil, which was first launched as a new class of T-type Ca²⁺ channel blocker .

Biochemical Pathways

The inhibition of T-type Ca²⁺ channels by this compound leads to a series of biochemical reactions. It slows the sinus rate and prolongs AV nodal conduction . This is different from traditional L-type Ca²⁺ channel blockers, which often cause adverse negative inotropic or positive chronotropic cardiac actions .

Pharmacokinetics

It’s known that oral administration of a similar compound, n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia .

Result of Action

The result of the compound’s action is the lowering of blood pressure in spontaneously hypertensive rats . This is achieved without inducing reflex tachycardia, an adverse effect often caused by traditional L-type Ca²⁺ channel blockers .

Action Environment

It’s known that the compound’s action is potent enough to lower blood pressure in spontaneously hypertensive rats

properties

IUPAC Name

1-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-25-14-10-22(13-4-2-12(18)3-5-13)20-15(14)17(24)21-8-6-11(7-9-21)16(19)23/h2-5,10-11H,6-9H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYMUKAIEXVOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.